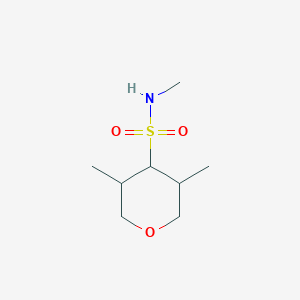
N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,5-pentanediol, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydropyran derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antibiotics: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.
Comparación Con Compuestos Similares
3-methyl-tetrahydropyran-4-one: Similar structure but lacks the sulfonamide group.
N-methyl-tetrahydro-2H-pyran-4-amine: Contains an amine group instead of a sulfonamide group.
Uniqueness: N,3,5-trimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
N,3,5-trimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-6-4-12-5-7(2)8(6)13(10,11)9-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
KKPXXFNTAHSALS-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(C1S(=O)(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


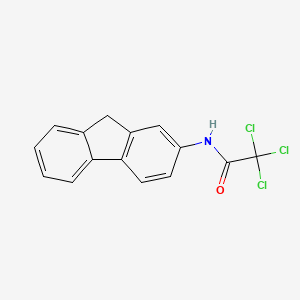
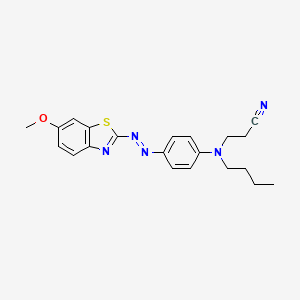
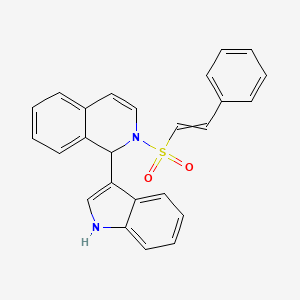
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
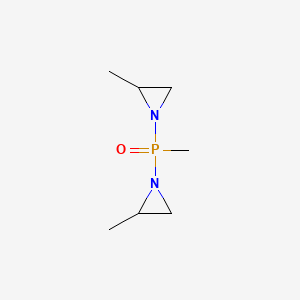
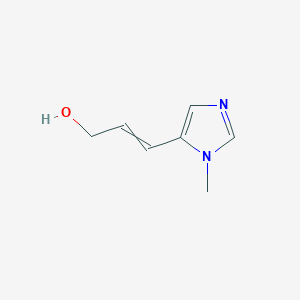
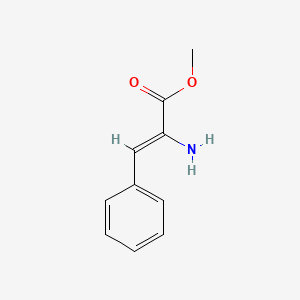

![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
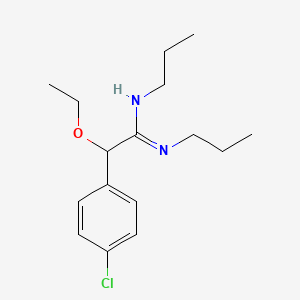
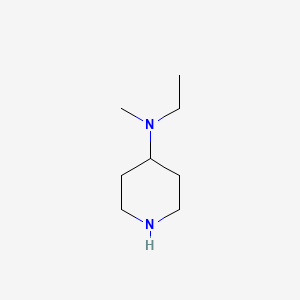
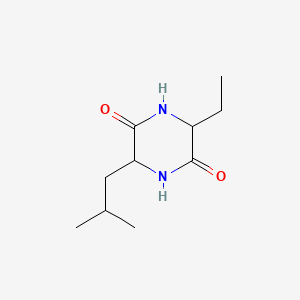
![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
